2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is an organic compound that features a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the benzoic acid moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group and phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or oxadiazole ring .
Scientific Research Applications
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the oxadiazole ring, resulting in different chemical properties and applications.
2-Amino-3-(trifluoromethyl)benzoic acid: Contains an amino group instead of the oxadiazole ring, leading to different reactivity and biological activity.
Uniqueness
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in various research fields, offering advantages over similar compounds in terms of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C16H9F3N2O3 |
---|---|
Molecular Weight |
334.25 g/mol |
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)10-5-3-4-9(8-10)13-20-14(24-21-13)11-6-1-2-7-12(11)15(22)23/h1-8H,(H,22,23) |
InChI Key |
GHDFYDUUPGACHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.